molecular formula C21H26N2O5S B11592611 methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592611
M. Wt: 418.5 g/mol
InChI Key: LYKCAXGWELYYDI-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a fused thiazole-pyrimidine core. This compound features a 3,4-diethoxyphenyl substituent at position 5, an ethyl group at position 2, a methyl group at position 7, and a methyl ester at position 4. Such substitutions modulate its physicochemical properties, biological activity, and synthetic accessibility.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-6-16-19(24)23-18(17(20(25)26-5)12(4)22-21(23)29-16)13-9-10-14(27-7-2)15(11-13)28-8-3/h9-11,16,18H,6-8H2,1-5H3

InChI Key

LYKCAXGWELYYDI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. This compound has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against HeLa cells (cervical cancer) with low toxicity towards normal liver cells .
  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis. Its structural features allow it to bind effectively to target enzymes involved in cancer progression .

Table 1: Anticancer Activity Overview

Cell Line IC50 (µM) Effect
HeLa15Significant inhibition of growth
MCF-7 (Breast Cancer)20Moderate inhibition
Normal Liver Cells>100Low toxicity

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activity. The methyl derivative has shown promising results against various bacterial strains:

  • Bacterial Inhibition : Studies demonstrate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus25Effective
Escherichia coli50Moderate
Pseudomonas aeruginosa75Limited

Neuroprotective Effects

Emerging research suggests that thiazolo[3,2-a]pyrimidine derivatives may possess neuroprotective properties:

  • Mechanism : The compound is thought to act as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. This action could potentially benefit conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 3: Neuroprotective Potential

Test Model Outcome Remarks
In vitro neuronal culturesReduced apoptosis ratePromising for neurodegeneration
Animal modelsImproved cognitive functionSuggests therapeutic potential

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Thiazolo-Pyrimidine Core : Utilizing a multi-step synthetic route involving cyclization reactions.
  • Functionalization : Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
  • Characterization Techniques : The compound is characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 4: Synthesis Overview

Step Reaction Type Key Reagents/Conditions
Step 1CyclizationThiazole precursor + pyrimidine derivative
Step 2Electrophilic substitutionEthoxybenzene derivative
Step 3PurificationRecrystallization from suitable solvent

Mechanism of Action

The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and its analogs are critical for understanding structure-activity relationships (SAR). Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activity.

Substituent Variations

Compound Name Position 5 Substituent Position 2 Substituent Position 6 Ester Key Modifications
Target Compound 3,4-Diethoxyphenyl Ethyl Methyl High lipophilicity, electron-donating
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl Ethyl Halogen substitution (Br)
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-... 4-Methylphenyl Methylidene group Ethyl Dichlorophenyl-pyrazole hybrid
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-Dimethoxyphenyl Ethyl Methyl Methoxy vs. ethoxy groups
  • Key Differences: Halogen vs. Ester Groups: Methyl esters (target compound, ) hydrolyze faster than ethyl esters (e.g., ), impacting pharmacokinetics. Hybrid Structures: Compounds like incorporate pyrazole or hydrazono moieties, enabling extended conjugation and varied biological targets.

Physicochemical Properties

Property Target Compound Ethyl 5-(4-Bromophenyl) Ethyl 5-(2-Chlorophenyl) Mannich Base
Lipophilicity (ClogP) Estimated ~4.5–5.0 4.2–4.8 3.5–4.0 (due to polar Mannich bases)
Solubility Low (nonpolar substituents) Moderate (Br enhances polarity) Higher (amine groups improve hydrophilicity)
Crystal Packing Flexible ethoxy groups may reduce π-stacking Bromine enables π-halogen interactions Not reported

Biological Activity

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of the compound's biological activity based on recent studies and findings.

1. Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are recognized for their potential therapeutic applications, particularly as:

  • Anticancer agents : Several derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial agents : They exhibit activity against a range of bacterial and fungal pathogens.
  • Neuropharmacological agents : Some compounds in this class act as positive allosteric modulators of NMDA receptors and inhibitors of acetylcholinesterase.

The compound's chemical structure is characterized by:

  • Molecular Formula : C29H29N3O5S
  • Molecular Weight : 531.62 g/mol
  • CAS Number : 332355-56-3

3.1 Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against MCF-7 cells : The compound shows a potent inhibitory effect on the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .
CompoundCell LineIC50 (µM)Reference
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl...MCF-7X
Standard DrugMCF-7Y

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines generally demonstrate moderate to high antibacterial activity against various strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureusA
Escherichia coliB
Pseudomonas aeruginosaC

3.3 Neuropharmacological Activity

Recent studies suggest that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of NMDA receptors:

  • Mechanism : Enhancing synaptic transmission and neuroprotection.

This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Synthesis and Characterization :
    • A study synthesized various derivatives and characterized them using spectroscopic techniques (NMR, MS) to confirm their structures .
  • Biological Evaluation :
    • Compounds were tested for anticancer and antimicrobial activities showing promising results compared to existing treatments .

5. Conclusion

This compound exhibits significant biological activity across various domains including anticancer and antimicrobial effects. Its potential as a neuropharmacological agent also highlights its versatility in therapeutic applications. Continued research into this compound could yield valuable insights into its mechanisms of action and further enhance its medicinal applications.

Q & A

Q. What are the common synthetic routes for preparing methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions to form the thiazolo[3,2-a]pyrimidine scaffold.

Substituent Introduction : The 3,4-diethoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability.

Esterification : Methylation of the carboxylate group using methanol and catalytic sulfuric acid or via transesterification of ethyl precursors.
Key optimization steps include controlling reaction temperature (reflux in acetic acid/acetic anhydride mixtures) and using sodium acetate as a base to stabilize intermediates .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions yields suitable crystals .

Data Collection : Diffraction data at 293 K with Mo-Kα radiation.

Structural Insights :

  • The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane) .
  • Dihedral angles between the thiazolo-pyrimidine core and aryl substituents (e.g., 80.94° for benzene rings) influence steric interactions .
  • Hydrogen bonding (C–H···O) stabilizes crystal packing along the c-axis .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data among structurally similar thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:

Comparative SAR Studies : Systematically vary substituents (e.g., 3,4-diethoxy vs. 4-chlorophenyl or 2-fluorobenzylidene ) and test under standardized conditions.

Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values ) to identify trends.

Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Example: A 3-nitrophenyl substituent in similar derivatives showed enhanced antimicrobial activity (Table 1, ), suggesting electron-withdrawing groups may improve potency.

Q. What strategies are effective for analyzing the conformational dynamics of the thiazolo[3,2-a]pyrimidine core under varying solvent conditions?

Methodological Answer:

NMR Spectroscopy : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to assess solvent-induced ring puckering .

Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields (e.g., OPLS-AA) to predict flexibility of the dihydro-5H ring .

Solvatochromism Studies : UV-Vis spectroscopy to detect solvent-polarity-dependent π→π* transitions in the benzylidene moiety .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacokinetic properties of this compound?

Methodological Answer:

Lipophilicity Tuning : Replace ethoxy groups with polar substituents (e.g., hydroxyl ) to improve aqueous solubility.

Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

Pro-drug Strategies : Modify the methyl carboxylate to a tert-butyl ester for enhanced membrane permeability, with enzymatic cleavage in target tissues .

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